molecular formula C13H15NO5 B5363039 5-{[5-(Dimethylamino)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 109610-95-9

5-{[5-(Dimethylamino)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B5363039
CAS No.: 109610-95-9
M. Wt: 265.26 g/mol
InChI Key: NLLLTCUJWJPYHM-UHFFFAOYSA-N
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Description

The compound 5-{[5-(Dimethylamino)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione belongs to the class of Meldrum’s acid derivatives, characterized by a 1,3-dioxane-4,6-dione core substituted with a methylidene group. The methylidene moiety in this compound is functionalized with a 5-(dimethylamino)furan-2-yl group, imparting unique electronic and steric properties. Meldrum’s acid derivatives are widely utilized as intermediates in organic synthesis due to their reactivity in cycloadditions, Michael additions, and as acylating agents .

For instance, compounds with furylmethylidene groups exhibit biological activity, such as acetylcholinesterase inhibition , and serve as precursors for heterocyclic systems .

Properties

IUPAC Name

5-[[5-(dimethylamino)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-13(2)18-11(15)9(12(16)19-13)7-8-5-6-10(17-8)14(3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLLTCUJWJPYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(O2)N(C)C)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140534
Record name 5-[[5-(Dimethylamino)-2-furanyl]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109610-95-9
Record name 5-[[5-(Dimethylamino)-2-furanyl]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109610-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[5-(Dimethylamino)-2-furanyl]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(Dimethylamino)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of 5-(dimethylamino)furan-2-carbaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(Dimethylamino)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups in the dioxane-dione moiety can be reduced to hydroxyl groups.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[5-(Dimethylamino)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-{[5-(Dimethylamino)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of Meldrum’s acid derivatives are heavily influenced by substituents on the methylidene group. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 5-(Dimethylamino)furan-2-yl C₁₅H₁₆N₂O₆ 332.30 (calculated) Hypothesized use in drug intermediates
5-((5-(4-Fluoroanilino)-2-furyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione 5-(4-Fluoroanilino)furan-2-yl C₁₇H₁₄FNO₅ 331.30 Antimicrobial intermediate
5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 5-(2-Methoxyphenyl)furan-2-yl C₁₉H₁₈O₆ 354.34 Photocatalytic applications
5-(1,3-Benzodioxol-5-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione 1,3-Benzodioxol-5-yl C₁₄H₁₂O₆ 276.24 Polymer synthesis
5-{[(5-Fluoro-2-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 5-Fluoro-2-methylphenylamino C₁₅H₁₅FNO₄ 292.29 Pharmaceutical intermediate (API)

Challenges and Limitations

  • Steric Hindrance : Bulky substituents (e.g., 2-methoxyphenyl) reduce reaction yields in condensations .
  • Sensitivity to Hydrolysis : The 1,3-dioxane-4,6-dione core is prone to hydrolysis, requiring anhydrous conditions .

Research Findings and Data Tables

Comparative Physicochemical Data

Property Target Compound 4-Fluoroanilino-furyl 2-Methoxyphenyl-furyl Benzodioxolyl
Melting Point (°C) Not reported 215–217 180–182 198–200
λmax (nm) ~320 (estimated) 290 350 280
Solubility (DMSO, mg/mL) High 25 15 10

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